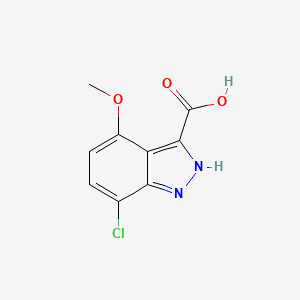

7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid

Description

7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 1783703-07-0) is a halogenated indazole derivative with the molecular formula C₉H₇ClN₂O₃ and a molecular weight of 226.62 g/mol . The compound features a chloro substituent at position 7, a methoxy group at position 4, and a carboxylic acid group at position 3 of the indazole core. Notably, commercial availability is currently restricted, though suppliers in China, the U.S., India, and Germany list it for research use .

Properties

Molecular Formula |

C9H7ClN2O3 |

|---|---|

Molecular Weight |

226.61 g/mol |

IUPAC Name |

7-chloro-4-methoxy-2H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-5-3-2-4(10)7-6(5)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

SDEWNUPRTBLMDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=NNC(=C12)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, which undergo cyclization to form the indazole core . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 7-chloro group in the target compound distinguishes it from analogues like 6-chloro-1H-indazole-3-carboxylic acid (CAS 129295-31-4), where the chloro group at position 6 may reduce steric hindrance near the carboxylic acid moiety .

Functional Group Variations :

- Carboxylic acid vs. esters : Ethyl or methyl esters (e.g., Ethyl 1H-indazole-3-carboxylate, CAS 4498-68-4) exhibit lower polarity and higher lipophilicity than the carboxylic acid form, impacting solubility and membrane permeability .

- Indole vs. indazole cores : Indazole derivatives generally show greater metabolic stability due to the fused aromatic nitrogen atoms, whereas indole-based compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may exhibit distinct binding affinities .

Physicochemical Properties :

- The target compound’s molecular weight (226.62 g/mol) is intermediate compared to bulkier derivatives like 7-chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (267.67 g/mol), which incorporates additional substituents .

Research Findings and Implications

Synthetic Accessibility :

- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by similar protocols for 3-phenyl-1H-indazole-7-carboxylic acid derivatives . However, its current scarcity in commercial catalogs suggests challenges in large-scale production .

Pharmacological Potential: Carboxylic acid groups in indazole derivatives are critical for hydrogen bonding with biological targets, such as ATP-binding pockets in kinases. The absence of this group in ester analogues may reduce target engagement . Methoxy groups, as seen in the target compound, are associated with improved pharmacokinetic profiles due to enhanced metabolic stability .

Safety and Handling :

- While safety data for the target compound are unavailable, structurally related indole-carboxylic acids (e.g., CAS 16381-48-9) require precautions against inhalation and skin contact, highlighting the need for rigorous hazard assessment .

Biological Activity

7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its interactions with various biological targets, making it a potential candidate for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is C10H8ClN2O3, with a molecular weight of 226.62 g/mol. The compound features a chloro group at the seventh position, a methoxy group at the fourth position, and a carboxylic acid functional group at the third position of the indazole ring. This specific arrangement enhances its pharmacokinetic properties and biological activity, particularly in anti-inflammatory and anti-cancer applications.

The biological activity of 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression and inflammatory responses. For instance, it has been shown to suppress IL-8 production, which is linked to inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid. For example, compounds in this class have demonstrated significant inhibitory effects against various cancer cell lines. Specifically, derivatives have shown IC50 values in the nanomolar range against several targets:

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 81a | PLK4 | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

| Compound 83 | MM1.S (Multiple Myeloma) | 640 |

These findings suggest that 7-Chloro-4-methoxy-1H-indazole-3-carboxylic acid could be developed further as an anticancer agent .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to modulate cytokine production. Inhibition of IL-8 production has been noted in studies focusing on inflammatory conditions, indicating its potential utility in treating diseases characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of indazole derivatives in preclinical models. For instance:

- Study on K562 Cell Line : A derivative exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM, suggesting a favorable therapeutic index .

- Mechanistic Insights : Research indicates that indazole compounds may induce apoptosis through modulation of Bcl2 family proteins and the p53 pathway, further supporting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.